molecular formula C7H9BO2S B137271 3-(Methylthio)phenylboronic acid CAS No. 128312-11-8

3-(Methylthio)phenylboronic acid

Cat. No. B137271
CAS RN: 128312-11-8
M. Wt: 168.03 g/mol
InChI Key: TYVPOLHSKGEXIH-UHFFFAOYSA-N
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Description

3-(Methylthio)phenylboronic acid is a compound that belongs to the family of phenylboronic acids, which are known for their wide range of applications in organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into the behavior and properties of related phenylboronic acids and their derivatives.

Synthesis Analysis

The synthesis of phenylboronic acids typically involves organoboronic intermediates and can be achieved through various methods, including direct coupling reactions. For instance, the synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid was achieved through a multi-step reaction starting with 4-bromophenylacetic acid . Similarly, 3,5-Bis(perfluorodecyl)phenylboronic acid was synthesized via the direct coupling of perfluorodecyl iodide with 1,3-diiodobenzene . These examples suggest that the synthesis of this compound could potentially be carried out through analogous coupling reactions involving methylthio and phenylboronic acid precursors.

Molecular Structure Analysis

Phenylboronic acids exhibit interesting structural features, such as the ability to form chelate rings with polyols and the influence of substituents on molecular conformation . The introduction of different substituents can significantly affect the acidity and crystal structure of these compounds. For example, the introduction of a trifluoromethoxy group influences the acidity and crystal structure of phenylboronic acids, with the ortho isomer being the least acidic . This suggests that the methylthio substituent in this compound would also impact its molecular structure and properties.

Chemical Reactions Analysis

Phenylboronic acids are versatile reagents in organic synthesis, participating in various chemical reactions. They can mediate condensation reactions, as seen with phenylboronic acid facilitating the triple condensation of phloroglucinol with unsaturated carbonyl compounds . Additionally, ortho-substituents on phenylboronic acids can play a crucial role in catalytic processes, such as the dehydrative amidation between carboxylic acids and amines . These insights indicate that this compound could also be involved in similar chemical transformations, with its methylthio group potentially influencing the reaction outcomes.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acids are influenced by their molecular structures and substituents. For example, the electron-withdrawing effect of perfluorodecyl groups in 3,5-Bis(perfluorodecyl)phenylboronic acid enhances its catalytic activity in amide condensation reactions . The mass spectrometric behavior of phenylthio-substituted compounds provides insights into their fragmentation patterns, which could be relevant for the analysis of this compound . Furthermore, the study of molecular electrostatic potential and frontier molecular orbitals can provide valuable information about the reactivity and interaction potential of phenylboronic acids .

Scientific Research Applications

Catalyst in Synthesis

3-(Methylthio)phenylboronic acid is used as a catalyst in organic synthesis. For instance, it is employed in the efficient synthesis of tetrahydrobenzo[b]pyrans, demonstrating advantages such as operational simplicity, shorter reaction times, higher yields, and minimal environmental pollution (Nemouchi et al., 2012).

Synthesis of Biologically Active Compounds

It plays a role in the synthesis of biologically active compounds. A study described the synthesis of highly biologically active bisbenzoxaboroles and their phenylboronic acids analogs using this compound (Adamczyk-Woźniak et al., 2013).

Drug Delivery Systems

Phenylboronic acid derivatives, including this compound, are extensively used in glucose-responsive drug delivery systems. They have been implemented in the construction of systems for insulin delivery using nanogels, micelles, vesicles, and mesoporous silica nanoparticles (Ma & Shi, 2014).

Carbohydrate Chemistry

This compound finds applications in carbohydrate chemistry, particularly in the synthesis of specifically substituted or oxidized sugar derivatives (Ferrier, 1972).

Fabrication of Stimuli-Responsive Nanomaterials

Phenylboronic acid-containing nanomaterials, including those derived from this compound, are used in biomedical engineering for their unique stimuli-responsive characteristics. These materials can exhibit additional morphology-related effects (Hasegawa et al., 2015).

Advanced Bio-Applications

The compound is utilized in the development of phenylboronic acid-decorated polymeric nanomaterials for diagnostic and therapeutic applications. Its unique chemistry enables the formation of reversible complexes with polyols, aiding in drug delivery and biosensing (Lan & Guo, 2019).

Electride as Electrode for Chemical Reactions

It has been used in electrochemical reactions, such as the hydroxylation of arylboronic acids, demonstrating a new application for C12A7 electride as an electrode (Li et al., 2012).

Tumor Targeting and Penetration

This compound-decorated nanoparticles have been developed for enhanced tumor targeting and penetration, showing potential in tumor-targeted drug delivery (Wang et al., 2016).

Chemical Modification and Structural Studies

The compound is also subject to chemical modification and structural studies to understand its properties better and enhance its applications in various fields, including antimicrobial activity and structural elucidation of saccharides (Adamczyk-Woźniak et al., 2021).

Targeted Drug Delivery

It has been used to synthesize functionalized polymeric micelles for targeted drug delivery to specific cell types, such as HepG2 cells, indicating its potential in cancer therapy (Zhang et al., 2013).

Safety and Hazards

The safety data sheet for 3-(Methylthio)phenylboronic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

Future Directions

While specific future directions for 3-(Methylthio)phenylboronic acid are not mentioned in the retrieved papers, boronic acids and their derivatives have been gaining interest in medicinal chemistry . The introduction of the boronic acid group to bioactive molecules has been found to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that further studies with boronic acids, including this compound, could lead to the development of new promising drugs .

Mechanism of Action

Target of Action

The primary target of 3-(Methylthio)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (this compound in this case) transfers an organic group to a transition metal, such as palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the Suzuki-Miyaura cross-coupling reaction .

Biochemical Pathways

The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

As a boronic acid, it is known to be soluble in most polar organic solvents . This solubility can impact its bioavailability, as it can influence how well the compound is absorbed and distributed within a system.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, which can be used in various applications in organic synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be stable under normal conditions . It should be handled in a well-ventilated place to avoid formation of dust and aerosols . Additionally, the compound should be kept away from sources of ignition due to the risk of fire caused by electrostatic discharge steam .

properties

IUPAC Name

(3-methylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO2S/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVPOLHSKGEXIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)SC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370272
Record name 3-(Methylthio)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

128312-11-8
Record name 3-(Methylthio)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methylthio)benzeneboronic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-bromothioanisole (10.3 g, 50.9 mmol) in anhydrous tetrahydrofuran (15 ml) was added dropwise to a stirred mixture of magnesium turnings (1.86 g, 75 mmol) and a crystal of iodine under nitrogen. Once the reaction was initiated, the remainder of the solution was added at such a rate as to keep the reaction mixture under reflux. When the addition was complete, the mixture was stirred under reflux for a further 1 hour, allowed to cool to room temperature and then added to a solution of trimethyl borate (5.8 ml, 51 mmol) in anhydrous tetrahydrofuran (25 ml), whilst keeping the internal temperature at about −10° C. The reaction mixture was allowed to warm to about 0° C., stirred for 30 minutes and then quenched with 2M hydrochloric acid. The resulting mixture was extracted with ether, then the combined extracts extracted, in turn, with 2M aqueous sodium hydroxide solution. The combined aqueous extracts were acidified with concentrated hydrochloric acid and extracted with ether. The combined ether extracts were dried (MgSO4) and evaporated under reduced pressure to provide the title compound (7.8 g, 100%) as a white solid. δ(DMSOd6): 2.45 (s,3H), 7.27 (m,2H), 7.54 (m,1H), 7.67 (s,1H), 8.05 (brs,2H),
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.8 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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